Troxerutin

Overview

Description

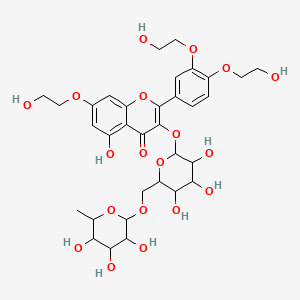

Troxerutin is a flavonol, a type of flavonoid, derived from rutin. It is more accurately a hydroxyethylrutoside. It can be isolated from Sophora japonica, the Japanese pagoda tree. It is used as a vasoprotective . It improves capillary function by reducing abnormal leakage and is often used in haemorrhoids and to relieve capillary impairment and venous insufficiency of the lower limbs .

Synthesis Analysis

A study has developed a whole-cell-based method for selective preparation of monoester or diester of this compound, a flavonoid derivative . Another study focuses on this compound-loaded solid lipid nanoparticles (TXR-SLNs) and their physicochemical properties, intending to enhance drug release .Molecular Structure Analysis

The distinct peaks of this compound and those of its physical mixture reveal that the functional groups and characteristics of this compound remained unaltered . A structural modeling and docking experiment of this compound and human TRPV1 confirmed that this compound could be a TRPV1 antagonist .Chemical Reactions Analysis

The redox reactions of the flavonoid derivative this compound were investigated over a wide range of conditions, using pulse radiolysis and cyclic voltammetry .Physical And Chemical Properties Analysis

This compound has a molecular formula of C33H42O19 and a molecular weight of 742.68 . It is soluble in water and DMSO . The formulation of this compound-loaded solid lipid nanoparticles exhibited 83.62% entrapment efficiency, indicating improved drug-loading capacity and extended drug release .Scientific Research Applications

Metabolic and Liver Health

Troxerutin has been investigated for its effects on metabolic health, particularly in the context of obesity and diabetes. Zhang et al. (2016) found that this compound improved obesity-related metabolic parameters and liver injuries in high-fat diet-treated mice. It attenuated hepatic gluconeogenesis and reduced inflammation, which was linked to its anti-obesity effects (Zhang et al., 2016).

Antioxidant and Protective Effects

Panat et al. (2016) highlighted this compound's role as an antioxidant, demonstrating its ability to scavenge various radicals and protect different cell types against peroxyl radical-induced apoptosis and necrosis (Panat et al., 2016). In another study, Panat et al. (2016) observed that this compound bound to DNA and enhanced cancer cell killing in response to radiation, suggesting its potential use in cancer treatment (Panat et al., 2016).

Cardiovascular Health

Yu and Zheng (2017) investigated the protective effects of this compound against diabetic cardiomyopathy in rats. They found that this compound reduced heart rate, blood pressure, blood glucose, plasma triglyceride levels, and oxidative stress, indicating its potential in treating cardiovascular complications of diabetes (Yu & Zheng, 2017).

Neuroprotective Effects

Masood et al. (2020) demonstrated the neuroprotective properties of this compound, finding that it promoted neurite outgrowth and migration of neural stem cells, which could be beneficial in neurological disorders like Alzheimer's disease (Masood et al., 2020).

Radioprotective Effects

Ping et al. (2012) showed that this compound protected mice livers against gamma irradiation-induced injury, suggesting its potential as a radioprotective agent (Ping et al., 2012).

Anti-inflammatory and Anti-aging Properties

In a study on D-galactose-induced liver injury, Zhang et al. (2009) found that this compound exerted hepatoprotective properties through its antioxidant and anti-inflammatory mechanisms, indicating its potential in anti-aging therapies (Zhang et al., 2009).

Mechanism of Action

Target of Action

Troxerutin, a naturally occurring flavonoid, has been found to interact with several molecular targets. It primarily targets vascular endothelial growth factor (VEGF) and protein kinase C βII (PKC βII) . VEGF is a pivotal mediator of neovascularization and a well-known vasopermeability factor, while PKC βII is involved in various cellular signaling pathways .

Mode of Action

This compound counteracts the rise of VEGF and inhibits the activation of the PKCβII/HuR cascade . It suppresses p65 by downregulating signal transducers and activation of transcription 3 (STAT3), and sensitizes cancer cells to apoptosis through Bcl-2 prevention .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been shown to increase antioxidant enzymes and reduce oxidative damage, decrease proapoptotic proteins (APAF-1, BAX, caspases-9 and-3) and increase the antiapoptotic BCL-2 . It also suppresses p65 by downregulating STAT3 . Furthermore, it has been found to increase the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulate the nuclear factor ΚB (NFΚ) .

Result of Action

This compound exerts significant therapeutic effects, likely mediated by its anti-inflammatory and antioxidant mechanisms . It has been shown to reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test . Additionally, it increases glutathione (GSH) and superoxide dismutase (SOD) levels while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the lipophilicity and cellular uptake of this compound can be improved through a multi-site acylation strategy . This suggests that the chemical environment and modifications to the this compound molecule can significantly influence its action, efficacy, and stability.

Future Directions

Troxerutin has been demonstrated to promote osteogenesis in vitro and facilitate the fracture healing in vivo, indicating that this compound may be a promising therapeutic candidate for bone fracture repair . Another study suggested that this compound could be a potential TRPV1 antagonist based on the deep learning MT-DTI model prediction .

Biochemical Analysis

Biochemical Properties

Troxerutin interacts with various enzymes, proteins, and other biomolecules. It has been shown to increase the levels of antioxidant enzymes such as glutathione (GSH) and superoxide dismutase (SOD), while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels . These interactions suggest that this compound plays a significant role in biochemical reactions, particularly those involving oxidative stress and inflammation .

Cellular Effects

This compound has a variety of valuable pharmacological and therapeutic activities including antioxidant, anti-inflammatory, anti-diabetic and anti-tumor effects . It has been shown to reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test . These effects suggest that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress p65 by downregulating signal transducers and activation of transcription 3 (STAT3), and sensitize cancer cells to apoptosis through Bcl-2 prevention . This suggests that this compound’s effects are mediated by its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test after seven days of treatment . This suggests that this compound has a stable effect over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving male Swiss mice, this compound was administered at different doses (10, 20, 40 mg/kg, i.p.) . The study found that this compound significantly reduced immobility time in the forced swim test and mitigated behavioral deficits in the novelty-suppressed feeding test .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to increase the levels of antioxidant enzymes such as glutathione (GSH) and superoxide dismutase (SOD), while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels . This suggests that this compound interacts with enzymes or cofactors involved in these metabolic pathways .

Transport and Distribution

A study has developed a multi-site acylation strategy to improve the lipophilicity and cellular uptake of this compound . This suggests that this compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

Given its antioxidant and anti-inflammatory properties, it is likely that this compound may be localized to specific compartments or organelles where these processes occur .

Properties

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFNTXFRYQLRP-VVSTWUKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045929 | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7085-55-4, 55965-63-4 | |

| Record name | Troxerutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troxerutin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venoruton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troxerutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Troxerutin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXERUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

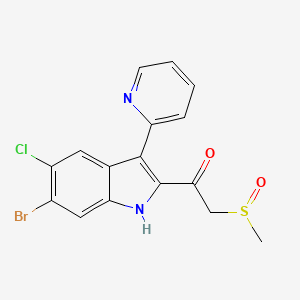

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide](/img/structure/B1681515.png)

![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)

![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)

![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)

![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)

![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)

![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)